B1192853 IRX4310

IRX4310

Cat. No.: B1192853
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRX4310 (also known as AGN194310 or VTP194310) is a synthetic pan-retinoic acid receptor (RAR) antagonist that inhibits all three RAR subtypes (α, β, γ) with high binding affinity. Its biochemical profile distinguishes it from natural RAR agonists like all-trans retinoic acid (ATRA) and other synthetic ligands. Preclinical studies highlight its role in modulating osteogenic and adipogenic differentiation pathways, particularly through suppression of RARγ-mediated signaling and downstream effects on the Wnt/β-catenin pathway .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IRX4310;  IRX 4310;  IRX-4310

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of IRX4310:

Property Value/Description Source
Molecular Target RARα, RARβ, RARγ (pan-antagonist)
Binding Affinity (Kd) RARα: 3 nM; RARβ: 2 nM; RARγ: 5 nM
Selectivity No activity on RXR subtypes
In Vivo Effects Impaired radial bone growth in mice
Toxicity Profile Not publicly disclosed (unlike analogues)

Comparative Analysis with Similar Compounds

This compound belongs to a class of RAR antagonists developed to address metabolic and oncologic disorders. Below is a detailed comparison with structurally or functionally related compounds:

Biochemical and Pharmacological Profiles

Compound Target Selectivity Binding Affinity (Kd) Key Advantages Key Limitations
This compound Pan-RAR (α/β/γ) 3 nM (α), 2 nM (β), 5 nM (γ) High potency; no reported RXR cross-reactivity Unpublished toxicity data
BMS189453 Pan-RAR Not fully characterized Early lead compound Hepatic/testicular toxicity
LY2955303 Pan-RAR Not fully characterized Demonstrated in vitro efficacy Severe testicular toxicity
YCT529 RARα-selective RARα: <1 nM No reported toxicity; high selectivity Limited data on β/γ subtype interactions
ATRA Pan-RAR (agonist) 15 nM (α), 13 nM (β), 18 nM (γ) Natural ligand; therapeutic in leukemia Off-target effects via RXR pathways

Functional and Mechanistic Differences

  • This compound vs. BMS189453/LY2955303 : Unlike this compound, BMS189453 and LY2955303 exhibit dose-limiting hepatic and testicular toxicity, which halted their clinical development . This compound’s safety profile remains underexplored but shows promise in preclinical osteogenesis models.
  • This compound vs. YCT529 : YCT529, a modified BMS189453 derivative, achieves RARα selectivity, avoiding systemic toxicity. However, this compound’s pan-RAR inhibition may offer broader therapeutic utility in conditions like osteoporosis, where RARγ plays a dominant role .
  • This compound vs. ATRA: ATRA activates RARs, impairing osteoblast differentiation, while this compound antagonizes RARs, accelerating osteogenic precursor differentiation.

Research Findings and Clinical Implications

Preclinical Efficacy

  • Osteoblast Differentiation : this compound enhances early osteogenic differentiation by suppressing RARγ-mediated upregulation of Sfrp4, a Wnt antagonist. This restores β-catenin signaling, critical for bone formation .
  • Adipogenesis Inhibition : this compound reduces adipocyte differentiation in vitro, suggesting dual utility in metabolic syndrome and osteoporosis .

Limitations and Knowledge Gaps

  • Toxicity Data : The absence of published toxicity data for this compound contrasts with well-documented risks of earlier analogues (e.g., BMS189453) .
  • In Vivo Specificity : While this compound impairs radial bone growth in mice, its effects on cortical bone remain negligible, indicating pathway-specific actions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.